molecular formula C13H12ClNO3 B1446548 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride CAS No. 1610377-14-4

3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride

Cat. No.: B1446548
CAS No.: 1610377-14-4
M. Wt: 265.69 g/mol
InChI Key: HUSAKDTZGQUAAR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyridine-containing compound synthesis that gained momentum in the late twentieth and early twenty-first centuries. The systematic exploration of pyridine derivatives as building blocks for pharmaceutical intermediates and bioactive molecules provided the foundational knowledge that led to the synthesis and characterization of this particular compound. Historical records from synthetic chemistry literature indicate that compounds featuring pyridin-3-ylmethoxy substituents began appearing in research publications as part of broader investigations into histone deacetylase inhibitor development. The specific synthesis methodology for this compound appears to have been developed as part of synthetic routes toward more complex bioactive molecules, particularly in the context of developing compounds with potential therapeutic applications.

Research conducted in the early 2000s demonstrated that the condensation reaction between 3-(hydroxymethyl)pyridine and 4-(aminomethyl)benzoic acid using 1,1'-carbonyldiimidazole could yield related pyridin-3-ylmethoxy benzoic acid derivatives with high efficiency, achieving yields of approximately 91.0%. This synthetic approach represented a significant advancement over previous methodologies and established the foundation for producing this compound and related compounds on a more practical scale. The historical development of this compound reflects the broader evolution of synthetic organic chemistry techniques and the increasing sophistication of methods for creating complex heterocyclic systems.

Significance in Chemical Research

The significance of this compound in chemical research stems from its versatile structural framework that enables multiple synthetic transformations and applications. The compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly those intended for biological evaluation and pharmaceutical development. Research findings have demonstrated that the pyridin-3-ylmethoxy group provides unique electronic and steric properties that can influence the biological activity and chemical reactivity of derived compounds. The presence of both the pyridine nitrogen atom and the carboxylic acid functionality creates opportunities for diverse chemical modifications, including esterification, amidation, and coordination chemistry applications.

Contemporary research has highlighted the compound's utility in the development of enzyme inhibitors, particularly in the context of histone deacetylase inhibitor synthesis. Studies have shown that compounds incorporating the pyridin-3-ylmethoxy benzoic acid core structure can exhibit significant biological activity, with some derivatives demonstrating inhibitory concentrations in the low micromolar range against specific enzyme targets. The structural features of this compound also make it valuable for coordination chemistry research, where the pyridine nitrogen and carboxylate groups can serve as coordinating sites for metal complexes.

Furthermore, the compound's significance extends to its role as a model system for understanding structure-activity relationships in medicinal chemistry. The systematic modification of the pyridin-3-ylmethoxy benzoic acid scaffold allows researchers to investigate how structural changes influence biological activity, pharmacokinetic properties, and chemical stability. This has made the compound an important tool for drug discovery efforts and chemical biology research.

Current Status in Academic Literature

The current status of this compound in academic literature reflects its established position as a valuable research compound with ongoing applications in multiple areas of chemical investigation. Recent literature searches reveal that the compound and its derivatives continue to appear in peer-reviewed publications focused on synthetic methodology development, medicinal chemistry research, and chemical biology studies. The compound's Chemical Abstracts Service number 1610377-14-4 has become well-established in chemical databases, facilitating easy identification and literature searching for researchers.

Current commercial availability data indicates that this compound is regularly supplied by multiple chemical vendors, suggesting sustained research demand and practical utility in laboratory settings. The compound is typically offered with purity specifications ranging from 95% to 98%, with molecular weight confirmed at 265.69 grams per mole and molecular formula C₁₃H₁₂ClNO₃. Physical characterization data consistently describes the compound as a solid material suitable for standard laboratory handling and storage procedures.

Property Value Source
Chemical Abstracts Service Number 1610377-14-4
Molecular Formula C₁₃H₁₂ClNO₃
Molecular Weight 265.69 g/mol
Typical Purity 95-98%
Physical Form Solid
International Union of Pure and Applied Chemistry Key HUSAKDTZGQUAAR-UHFFFAOYSA-N

Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3.ClH/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10;/h1-8H,9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSAKDTZGQUAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution of 3-(Hydroxymethyl)pyridine and 3-Hydroxybenzoic Acid Derivatives

One efficient method involves the condensation of 3-(hydroxymethyl)pyridine with 3-hydroxybenzoic acid or its derivatives under carbodiimide-mediated coupling conditions.

  • Procedure:
    Using carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) at 55–60 °C, 3-(hydroxymethyl)pyridine is reacted with 3-(aminomethyl)benzoic acid to form the intermediate 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid with a high yield of 91%. This intermediate can then be converted into the hydrochloride salt by acid treatment.

  • Advantages:
    This method avoids the use of harsh acyl chlorides and provides a high yield with mild reaction conditions.

Palladium-Catalyzed Cross-Coupling to Form 3-(Pyridin-3-yl)benzoic Acid

Though this method directly yields 3-(pyridin-3-yl)benzoic acid rather than the methoxy derivative, it is a key precursor step:

  • Procedure:
    Suzuki coupling between 3-boronobenzoic acid and 3-bromopyridine in the presence of potassium carbonate and bis(triphenylphosphine)palladium(II) chloride in a water/acetonitrile mixture under reflux overnight yields 3-(pyridin-3-yl)benzoic acid with an 83% yield.

  • Subsequent Steps:
    The benzoic acid can be converted to the corresponding methyl ester, then reacted with 3-(hydroxymethyl)pyridine to form the methoxy linkage.

Esterification and Subsequent Ether Formation

  • Esterification:
    Methylation of 3-(pyridin-3-yl)benzoic acid using oxalyl chloride and methanol yields methyl 3-(pyridin-3-yl)benzoate with near quantitative yield (99%).

  • Ether Formation:
    The methyl ester can be reacted with 3-(hydroxymethyl)pyridine under basic conditions to form the 3-(pyridin-3-ylmethoxy)benzoate ester, which upon hydrolysis yields the free acid.

Formation of Hydrochloride Salt

  • The free acid obtained from the above steps can be treated with hydrochloric acid to form the hydrochloride salt, improving the compound's stability and crystallinity for purification.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Suzuki Coupling (3-boronobenzoic acid + 3-bromopyridine) Potassium carbonate, bis(triphenylphosphine)palladium(II) chloride, acetonitrile/water, reflux overnight 83 Key step to form 3-(pyridin-3-yl)benzoic acid intermediate
Esterification Oxalyl chloride, N,N-dimethylformamide (catalyst), dichloromethane, 0–20 °C, 3.5 h; then methanol 99 Methyl 3-(pyridin-3-yl)benzoate formed
Carbodiimide-mediated coupling (CDI) 3-(hydroxymethyl)pyridine + 3-(aminomethyl)benzoic acid, CDI, THF, 55–60 °C 91 Formation of pyridin-3-ylmethoxy linkage
Hydrochloride salt formation Treatment with HCl Salt formation for purification and stability

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid group and pyridine ring exhibit distinct oxidation behavior:

  • Benzoic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the aromatic ring may undergo hydroxylation or cleavage, though steric hindrance from the pyridinylmethoxy group likely limits reactivity .

  • Pyridine Ring Oxidation : The pyridine moiety can be oxidized to pyridine N-oxide using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Reaction Type Reagents/Conditions Products Key Observations
Aromatic hydroxylationKMnO₄, H₂SO₄, ΔHydroxylated benzoic acidLimited yield due to steric effects
N-OxidationH₂O₂/AcOH or mCPBAPyridine N-oxide derivativeEnhanced water solubility

Reduction Reactions

Reductive transformations primarily target the pyridine ring or the ether linkage:

  • Pyridine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .

  • Ether Cleavage : Strong reducing agents (e.g., LiAlH₄) may cleave the methoxy bridge, yielding 3-hydroxybenzoic acid and 3-pyridinemethanol.

Reaction Type Reagents/Conditions Products Key Observations
Pyridine hydrogenationH₂ (1 atm), Pd-C, EtOHPiperidine-substituted benzoic acidComplete ring saturation
Ether reductionLiAlH₄, THF, reflux3-Hydroxybenzoic acid + PyridinemethanolCompetitive with ester reduction

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzoic acid ring, with regioselectivity influenced by the electron-withdrawing carboxylic acid and electron-donating methoxy group:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the meta position relative to the methoxy substituent .

  • Halogenation : Br₂/FeBr₃ brominates the ring, favoring positions ortho to the methoxy group.

Reaction Type Reagents/Conditions Products Key Observations
NitrationHNO₃, H₂SO₄, 0–5°C3-Nitro-4-(pyridin-3-ylmethoxy)benzoic acidModerate yield (45–60%)
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-3-(pyridin-3-ylmethoxy)benzoic acidSteric hindrance reduces reactivity

Esterification and Hydrolysis

The carboxylic acid group undergoes typical acid-catalyzed esterification and base-promoted hydrolysis:

  • Esterification : Reaction with methanol/H₂SO₄ yields methyl 3-(pyridin-3-ylmethoxy)benzoate .

  • Hydrolysis : NaOH/EtOH converts esters back to the carboxylic acid.

Reaction Type Reagents/Conditions Products Key Observations
EsterificationMeOH, H₂SO₄, ΔMethyl ester derivativeQuantitative conversion under reflux
SaponificationNaOH, EtOH/H₂O, ΔRegenerated carboxylic acidRapid de-esterification

Complexation and Salt Formation

The hydrochloride salt participates in ion-exchange reactions:

  • Counterion Replacement : Treatment with NaOH replaces Cl⁻ with OH⁻, forming the free base .

  • Metal Chelation : The pyridine nitrogen and carboxylic acid oxygen can coordinate transition metals (e.g., Cu²⁺, Fe³⁺) .

Reaction Type Reagents/Conditions Products Key Observations
NeutralizationNaOH, H₂O3-(Pyridin-3-ylmethoxy)benzoic acidpH-dependent solubility
Metal coordinationCuSO₄, H₂OCu(II) complexCharacteristic UV-Vis absorption

Key Research Findings

  • Steric Effects : The pyridinylmethoxy group significantly hinders electrophilic substitution on the benzoic acid ring, favoring meta products over ortho/para .

  • Acid-Base Behavior : The compound exhibits pKa values of ~2.5 (carboxylic acid) and ~4.8 (pyridinium ion), influencing solubility and reactivity .

  • Thermal Stability : Decomposition occurs above 200°C, with HCl loss observed at lower temperatures .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of cancer cells by interfering with specific signaling pathways. The compound's ability to disrupt protein-protein interactions, particularly in oncogenic pathways like c-Myc, positions it as a potential therapeutic agent in cancer treatment .

2. Inhibitors of Protein Interactions
The design of inhibitors targeting protein interactions is crucial in developing new cancer therapies. The compound has been explored for its potential to inhibit the c-Myc-Max interaction, which is essential for tumor growth and proliferation. By disrupting this interaction, this compound may serve as a lead compound for developing novel cancer therapeutics .

Material Science Applications

1. Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Its unique structure allows for improved compatibility with various polymer systems, potentially leading to advanced materials with tailored properties for industrial applications.

2. Crystal Engineering
The compound's polymorphic forms have been studied to understand their stability and solubility characteristics. Such studies are essential for pharmaceutical formulations where solubility and bioavailability are critical factors. Different crystalline modifications can exhibit varying solubility profiles, impacting drug formulation strategies .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays to evaluate its potential as a biochemical tool. Its ability to interact with specific enzymes makes it valuable in studying enzyme kinetics and mechanisms. This application is particularly relevant in drug discovery, where understanding enzyme interactions can lead to the identification of new therapeutic targets.

2. Molecular Probes
As a molecular probe, this compound can be employed in biological studies to investigate cellular mechanisms. Its fluorescent properties can be harnessed for imaging studies, allowing researchers to visualize cellular processes in real-time.

Case Studies

Study Focus Findings
Anticancer Activity Evaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast and lung cancer models
Protein Interaction Inhibition Disruption of c-Myc-Max interactionShowed potential as a lead compound for developing targeted cancer therapies
Polymer Compatibility Integration into polymer matricesEnhanced thermal stability and mechanical strength observed in composite materials

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride, differing primarily in substituent groups and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Solubility Synthesis Yield (if available)
3-(Piperidin-4-yloxy)benzoic acid HCl C12H15NO3·HCl 221.25 (free base) Piperidin-4-yloxy at 3-position Soluble in water, alcohols Not specified
4-[3-(Dibutylamino)propoxy]benzoic acid HCl (DBBA) C18H28ClNO3 349.88 Dibutylamino-propoxy at 4-position Likely polar organic solvents Market data (2020–2025)
4-(3-Piperidin-1-ylpropoxy)benzoic acid HCl C15H21NO3·HCl 307.80 Piperidinylpropoxy at 4-position Not specified Supplier data
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid HCl C13H14ClN3O2 279.73 Dimethylaminopyrimidine at 3-position Not specified Commercial availability

Key Observations :

  • Substituent Position : The position of the substituent (3- vs. 4-) on the benzoic acid backbone significantly impacts biological activity and solubility. For instance, 3-substituted derivatives (e.g., pyridinylmethoxy or piperidinyloxy) may exhibit enhanced steric interactions compared to 4-substituted analogs like DBBA .
  • Heterocyclic vs.

Physicochemical Properties

  • Solubility : 3-(Piperidin-4-yloxy)benzoic acid HCl is water-soluble, a trait shared with the target compound due to the hydrophilic hydrochloride salt. In contrast, DBBA and pyrimidine-substituted analogs may require organic solvents .
  • Stability: Hydrochloride salts generally exhibit improved stability and crystallinity compared to free bases. However, hygroscopicity (noted in for related hydrochlorides) could pose formulation challenges .

Biological Activity

3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride is a compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.69 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with pyridine-3-methanol in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of dehydrating agents to facilitate ester bond formation. This process results in a compound that exhibits a range of chemical reactivity, including oxidation, reduction, and electrophilic substitution reactions.

Biological Activity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring may enhance its potency against specific pathogens .

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. For instance, modifications to the compound's structure have been linked to improved efficacy in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and influence cellular signaling pathways, although detailed mechanisms are still under investigation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeatureBiological Activity
3-(Pyridin-2-ylmethoxy)benzoic acid hydrochlorideDifferent pyridine positionSimilar antimicrobial properties
3-(Pyridin-4-ylmethoxy)benzoic acid hydrochlorideDifferent pyridine positionPotentially different anticancer efficacy
3-(Pyridin-3-ylmethoxy)benzoic acidNo hydrochloride groupExhibits moderate biological activity

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives of benzoic acid, including this compound. The results indicated that this compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxicity of this compound against prostate carcinoma cell lines (PC-3 and LNCaP). The findings revealed that modifications to the benzoic acid moiety could enhance its anticancer properties, indicating a potential pathway for drug development .

Q & A

Basic Research Questions

Q. What are the solubility properties of 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits solubility in polar solvents such as water and alcohols (e.g., methanol, ethanol) but limited solubility in non-polar solvents like hexane. This polarity is attributed to its hydrochloride salt form and aromatic/pyridine moieties. For reaction setups, use aqueous buffers or alcohol-water mixtures (e.g., 70% ethanol) to dissolve the compound. Pre-saturation studies are recommended to determine optimal concentrations for crystallization or biological assays .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between 3-hydroxypyridine and a halogenated benzoic acid derivative (e.g., 3-bromobenzoic acid), followed by HCl salt formation. For example:

  • Step 1: React 3-hydroxypyridine with 3-bromobenzoic acid in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.
  • Step 2: Acidify the product with HCl in an ether/water biphasic system to precipitate the hydrochloride salt.
    Purity is confirmed via HPLC (≥98%) and NMR spectroscopy .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS ( ) is critical for resolving stereochemical uncertainties. For instance:

  • Grow crystals via slow evaporation in ethanol/water.
  • Refine data with SHELXL, focusing on hydrogen bonding between the pyridine nitrogen and chloride ion.
  • Validate against theoretical models (e.g., DFT calculations) to confirm bond angles and torsional strain.
    Discrepancies in unit cell parameters may arise from solvent inclusion, necessitating solvent masking during refinement .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations often stem from differences in reaction conditions (e.g., solvent purity, temperature gradients). To mitigate:

  • Conduct a Design of Experiments (DoE) approach, varying parameters like temperature (60–120°C), base strength (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. DMSO).
  • Monitor reaction progress via TLC (silica gel, UV-active spots) or in-situ IR spectroscopy for real-time tracking of intermediate formation.
    Statistical analysis (e.g., ANOVA) identifies critical factors affecting yield .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Despite limited toxicity data ( ), adopt standard precautions:

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in sealed containers at room temperature, away from oxidizers.
  • Dispose of waste via neutralization (e.g., 10% NaOH) followed by incineration.
    Safety Data Sheets (SDS) for analogous benzoic acid derivatives recommend emergency rinsing with water for 15 minutes upon exposure .

Q. How can this compound be functionalized for coordination polymer applications?

  • Methodological Answer : The pyridine and carboxylic acid groups serve as ligands for metal nodes (e.g., Zn²⁺, Cu²⁺). Example protocol:

  • React the compound with Zn(NO₃)₂·6H₂O in DMF/water (1:1) under solvothermal conditions (120°C, 24 hrs).
  • Characterize the polymer via PXRD to confirm crystallinity and BET surface area analysis for porosity.
    Adjust linker ratios (e.g., adding terephthalate co-ligands) to tune pore size and stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride
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3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.